molecular formula C12H18O11 B14432489 5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid CAS No. 77022-98-1

5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid

Cat. No.: B14432489
CAS No.: 77022-98-1
M. Wt: 338.26 g/mol
InChI Key: IVLOPSYWQQPETJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid typically involves the reaction of hexaethylene glycol with oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality .

Chemical Reactions Analysis

Types of Reactions

5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid involves its interaction with specific molecular targets. It acts as an acetylcholinesterase inhibitor, which means it can inhibit the enzyme acetylcholinesterase, leading to an increase in acetylcholine levels. This mechanism is particularly relevant in the context of neurological studies and drug development .

Comparison with Similar Compounds

Similar Compounds

    Hexaethylene glycol: Similar in structure but lacks the terminal carboxylic acid groups.

    Tetraethylene glycol: Shorter chain length and different functional groups.

    Polyethylene glycol: Varies in chain length and functionalization

Uniqueness

5,13-Dioxo-3,6,9,12,15-pentaoxaheptadecane-1,17-dioic acid is unique due to its specific chain length and the presence of multiple ether linkages and terminal carboxylic acid groups. These features make it particularly useful in applications requiring specific molecular interactions and properties .

Properties

CAS No.

77022-98-1

Molecular Formula

C12H18O11

Molecular Weight

338.26 g/mol

IUPAC Name

2-[2-[2-[2-[2-(carboxymethoxy)acetyl]oxyethoxy]ethoxy]-2-oxoethoxy]acetic acid

InChI

InChI=1S/C12H18O11/c13-9(14)5-20-7-11(17)22-3-1-19-2-4-23-12(18)8-21-6-10(15)16/h1-8H2,(H,13,14)(H,15,16)

InChI Key

IVLOPSYWQQPETJ-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)COCC(=O)O)OCCOC(=O)COCC(=O)O

Origin of Product

United States

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